![molecular formula C19H13F2N5O B2851039 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 941964-03-0](/img/structure/B2851039.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, commonly known as DNT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNT is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for research in a wide range of fields.
Mechanism of Action
The mechanism of action of DNT is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, DNT has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
DNT has a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and have anti-inflammatory and analgesic effects. In addition, DNT has been shown to have antioxidant properties and to be effective in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNT in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using DNT is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on DNT. One area of interest is the development of new drugs based on the structure of DNT, particularly for the treatment of pain and inflammation. In addition, further research is needed to fully understand the mechanism of action of DNT and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for further studies to investigate the safety and toxicity of DNT in humans, particularly in the context of potential therapeutic applications.
Synthesis Methods
DNT can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 3,4-difluorobenzoyl chloride followed by reaction with sodium azide and reduction with palladium on carbon. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and the use of ionic liquids as solvents.
Scientific Research Applications
DNT has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and the ability to induce apoptosis in cancer cells. In addition, DNT has been shown to have anti-inflammatory and analgesic effects, making it a potential target for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O/c20-16-9-8-13(10-17(16)21)26-18(23-24-25-26)11-22-19(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGWTMCQAVZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide |
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